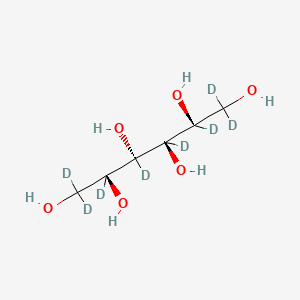
L-Iditol-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Iditol-d8 is a deuterated form of L-iditol, a sugar alcohol also known as sorbitol. This compound is characterized by the presence of eight deuterium atoms, which replace the hydrogen atoms in the molecule. This compound is often used as an isotopic label in various scientific studies due to its stability and non-radioactive nature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Iditol-d8 can be synthesized through the hydrogenation of L-sorbose using deuterium gas in the presence of a catalyst. The reaction typically occurs under high pressure and temperature to ensure complete hydrogenation. The catalyst used is often a metal such as palladium or platinum .
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The key steps involve:
Hydrogenation: L-sorbose is hydrogenated using deuterium gas in the presence of a catalyst.
Purification: The resulting mixture is purified using chromatographic techniques to isolate this compound from other by-products.
Analyse Chemischer Reaktionen
Types of Reactions
L-Iditol-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form L-sorbose.
Reduction: It can be reduced back to L-sorbose under specific conditions.
Substitution: Deuterium atoms in this compound can be replaced by other substituents under certain conditions.
Common Reagents and Conditions
Oxidation: NAD+ is a common reagent used in the oxidation of this compound.
Reduction: Hydrogen gas and a suitable catalyst are used for reduction reactions.
Substitution: Various reagents can be used depending on the desired substituent.
Major Products
Oxidation: L-sorbose and NADH are the major products formed during the oxidation of this compound.
Reduction: L-sorbose is the primary product of reduction reactions.
Wissenschaftliche Forschungsanwendungen
L-Iditol-d8 has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of L-Iditol-d8 involves its interaction with specific enzymes and molecular targets. For example, the enzyme L-iditol 2-dehydrogenase catalyzes the oxidation of this compound to L-sorbose in the presence of NAD+. This reaction involves the transfer of electrons from this compound to NAD+, resulting in the formation of NADH and L-sorbose . The deuterium atoms in this compound provide stability and allow for precise tracking in metabolic studies .
Vergleich Mit ähnlichen Verbindungen
L-Iditol-d8 is unique due to its deuterium content, which distinguishes it from other similar compounds such as:
L-Iditol:
D-Iditol:
Xylitol: A sugar alcohol similar to L-Iditol but with a different molecular structure.
This compound’s uniqueness lies in its isotopic labeling, which makes it invaluable for research applications requiring precise tracking and analysis .
Eigenschaften
Molekularformel |
C6H14O6 |
|---|---|
Molekulargewicht |
190.22 g/mol |
IUPAC-Name |
(2S,3R,4R,5S)-1,1,2,3,4,5,6,6-octadeuteriohexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5+,6+/m0/s1/i1D2,2D2,3D,4D,5D,6D |
InChI-Schlüssel |
FBPFZTCFMRRESA-MISPMJSFSA-N |
Isomerische SMILES |
[2H][C@]([C@@]([2H])([C@]([2H])(C([2H])([2H])O)O)O)([C@]([2H])(C([2H])([2H])O)O)O |
Kanonische SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13424275.png)
![3-[[[Bis(2-chloroethyl)amino]chlorophosphinyl]oxy]-propanoic Acid Phenylmethyl Ester](/img/structure/B13424290.png)
![4-[(1R,2R)-1-hydroxy-2-methyl-3-piperidin-1-ylpropyl]benzoic acid](/img/structure/B13424299.png)

![3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide](/img/structure/B13424308.png)
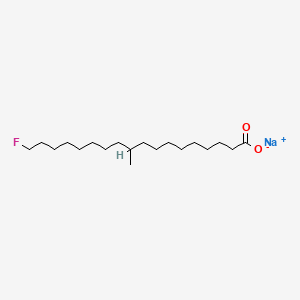
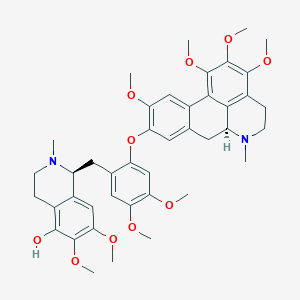

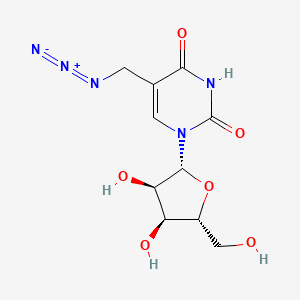
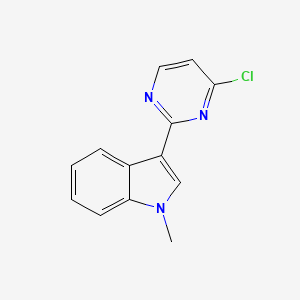
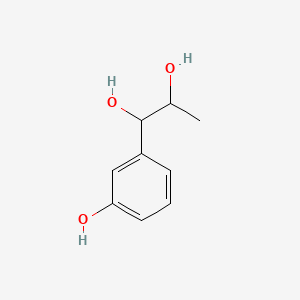
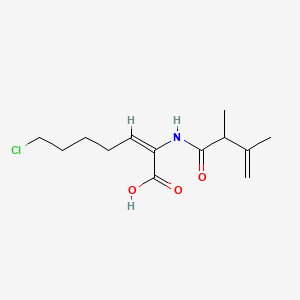
![N-[(3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B13424344.png)
![2-[Bromo(difluoro)methyl]-7-fluoro-1,3-benzoxazole](/img/structure/B13424353.png)
